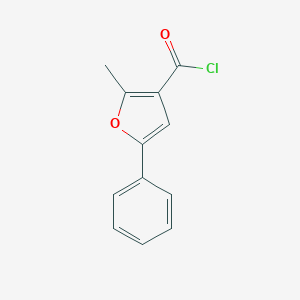

2-Methyl-5-phenylfuran-3-carbonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenylfuran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJABSZITRMATFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380070 | |

| Record name | 2-methyl-5-phenylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-57-0 | |

| Record name | 2-methyl-5-phenylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-5-phenylfuran-3-carbonyl chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-phenylfuran-3-carbonyl chloride, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its physicochemical properties, established synthesis protocols from its carboxylic acid precursor, and its reactivity as a versatile intermediate. This document aims to equip researchers with the necessary knowledge to effectively handle, utilize, and explore the potential of this compound in novel synthetic applications, particularly within the realm of drug discovery.

Introduction: The Significance of the Furan Scaffold

The furan ring is a privileged heterocyclic motif found in a multitude of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems make it a valuable scaffold in drug design. Specifically, substituted phenylfurans are being explored for a range of therapeutic applications, including anticancer, neuroprotective, and anti-inflammatory activities.[1][2] this compound serves as a highly reactive and crucial intermediate for the synthesis of a diverse library of furan-based derivatives, such as amides and esters, enabling the exploration of structure-activity relationships (SAR) in drug development programs.[3]

Physicochemical Properties and Identification

This compound is a solid compound with a molecular weight of 220.65 g/mol .[4][5] Its identity is unequivocally confirmed by its unique CAS number: 175276-57-0 .[4][5][6][7]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 175276-57-0 | [4][5][6][7][8] |

| Molecular Formula | C₁₂H₉ClO₂ | [4][5][6][8] |

| Molecular Weight | 220.65 g/mol | [4][5][6] |

| IUPAC Name | This compound | [4][5][7] |

| Physical State | Solid | [4] |

| Melting Point | 85°C | [4] |

| Purity | Typically ≥95% | [4][8] |

| Canonical SMILES | CC1=C(C(=O)Cl)C=C(C2=CC=CC=C2)O1 | [4] |

| InChI Key | UJABSZITRMATFL-UHFFFAOYSA-N | [4][5] |

Synthesis and Mechanism

Acyl chlorides are generally not stored long-term due to their reactivity and are often synthesized immediately before use. The most common and efficient method for preparing this compound is through the reaction of its corresponding carboxylic acid, 2-Methyl-5-phenylfuran-3-carboxylic acid (CAS: 108124-17-0), with a chlorinating agent.[9][10][11] Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[12][13]

Synthesis Protocol

The following is a generalized, yet detailed, protocol for the synthesis of the title compound.

Starting Material: 2-Methyl-5-phenylfuran-3-carboxylic acid (CAS: 108124-17-0).[9][11]

Reagent: Thionyl chloride (SOCl₂).

Solvent: Anhydrous dichloromethane (DCM) or toluene.

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-Methyl-5-phenylfuran-3-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (typically 1.5-2.0 eq) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: The reaction mixture is then gently heated to reflux (approx. 40°C for DCM) and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

-

Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure (rotary evaporation). It is crucial to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

-

Purification: The resulting crude this compound can often be used directly in the next step without further purification. If necessary, it can be purified by recrystallization or short-path distillation under high vacuum.

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.[14]

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Reactivity and Handling

Reactivity

This compound is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, making it an excellent precursor for a variety of functional group transformations. Common reactions include:

-

Amide Formation: Reaction with primary or secondary amines to form the corresponding amides. This is a cornerstone reaction in the synthesis of bioactive molecules.

-

Esterification: Reaction with alcohols to yield esters.

-

Friedel-Crafts Acylation: Acylation of aromatic compounds in the presence of a Lewis acid catalyst.

The furan ring itself can be sensitive to strongly acidic conditions, which may lead to polymerization or ring-opening.[15] Therefore, reactions involving this acyl chloride should be conducted under carefully controlled, preferably non-acidic or mildly basic, conditions.

Safety and Handling

As with all acyl chlorides, this compound must be handled with care in a well-ventilated fume hood.

-

Moisture Sensitivity: It is highly sensitive to moisture and will readily hydrolyze back to the corresponding carboxylic acid, releasing corrosive HCl gas. All glassware should be thoroughly dried, and anhydrous solvents should be used.

-

Corrosive: The compound and its hydrolysis product (HCl) are corrosive and can cause severe burns to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.

Applications in Drug Discovery and Materials Science

The primary application of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The derivatives of 2-methyl-5-phenylfuran are of significant interest in medicinal chemistry.

-

Anticancer Agents: Phenylfuran derivatives have shown promise as cytotoxic agents against various cancer cell lines.[1][2] The ability to easily synthesize a library of amides and esters from the acyl chloride allows for rapid SAR studies to optimize potency and selectivity.

-

Antimicrobial Agents: The furan nucleus is present in many compounds with antibacterial and antifungal properties.[2][16]

-

Enzyme Inhibitors: Specifically, 5-phenyl-furan-2-carboxylic acid derivatives have been identified as a promising class of antimycobacterial agents that inhibit salicylate synthase MbtI in M. tuberculosis.[17] This highlights the potential of the phenylfuran scaffold in developing novel therapeutics.

Conclusion

This compound is a valuable and reactive chemical intermediate. A thorough understanding of its properties, synthesis from 2-Methyl-5-phenylfuran-3-carboxylic acid, and careful handling are essential for its successful application in research. Its utility as a precursor to a wide range of furan derivatives makes it a key compound for scientists engaged in drug discovery and the development of novel organic materials.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound | CAS 175276-57-0 [matrix-fine-chemicals.com]

- 6. scbt.com [scbt.com]

- 7. pschemicals.com [pschemicals.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 2-Methyl-5-phenylfuran-3-carboxylic acid | 108124-17-0 | Benchchem [benchchem.com]

- 10. 2-METHYL-5-PHENYLFURAN-3-CARBOXYLIC ACID CAS#: 108124-17-0 [m.chemicalbook.com]

- 11. 2-Methyl-5-phenylfuran-3-carboxylic acid | C12H10O3 | CID 736516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Methyl-5-phenylfuran-3-carbonyl chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Furan Derivatives in Medicinal Chemistry

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in the realm of medicinal chemistry. Furan derivatives are integral components of numerous natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1] Their versatile nature allows them to serve as key building blocks in the development of novel therapeutic agents targeting a wide array of diseases, including bacterial and fungal infections, inflammation, and cancer.[1] The unique electronic and structural characteristics of the furan ring often contribute to enhanced binding affinity, improved pharmacokinetic profiles, and novel mechanisms of action in drug candidates. This guide focuses on a specific, functionalized furan derivative, 2-Methyl-5-phenylfuran-3-carbonyl chloride, providing a comprehensive overview of its physical and chemical properties, synthesis, and potential applications for professionals in drug discovery and development.

Section 1: Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. This section details the known and estimated physical properties of this compound (CAS No. 175276-57-0).[2][3][4]

General Properties

This compound is a solid at room temperature.[2] It is an acyl chloride derivative of a carboxylic acid, a class of compounds known for their high reactivity, particularly towards nucleophiles.[5] The presence of the phenyl and methyl substituents on the furan ring influences its steric and electronic properties, which in turn affect its reactivity and physical characteristics.

Tabulated Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₉ClO₂ | [2][3][4] |

| Molecular Weight | 220.65 g/mol | [2][3] |

| Physical State | Solid | [2] |

| Appearance | Beige solid | [4] |

| Melting Point | 85 °C | [2] |

| Boiling Point | Not available (decomposes) | As an acyl chloride, it is expected to be reactive at elevated temperatures. |

| Density | Not available | Estimated to be denser than water. |

| Solubility | Insoluble and reactive with water. Soluble in aprotic organic solvents (e.g., THF, DCM, Toluene). | General property of acyl chlorides. |

| CAS Number | 175276-57-0 | [2][3][4] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl group, a singlet for the furan ring proton, a singlet for the methyl group protons, and potentially long-range couplings between the furan proton and the methyl group.

-

¹³C NMR: The spectrum will display characteristic signals for the carbonyl carbon of the acyl chloride (typically in the range of 160-180 ppm), carbons of the furan and phenyl rings, and the methyl carbon.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the acyl chloride functional group is expected in the region of 1750-1815 cm⁻¹. Additional bands corresponding to the C=C stretching of the aromatic rings and C-H stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of a chlorine atom and other fragments from the furan and phenyl rings.

Section 2: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from readily available precursors. The key steps involve the synthesis of the corresponding carboxylic acid followed by its conversion to the acyl chloride.

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Methyl-5-phenylfuran-3-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate in a suitable solvent such as ethanol.

-

Deprotonation: Add a solution of sodium ethoxide in ethanol dropwise to the flask at room temperature to form the enolate of ethyl acetoacetate.

-

Alkylation: To the enolate solution, add phenacyl bromide dropwise. The reaction mixture is then heated to reflux for several hours to facilitate the alkylation reaction.

-

Cyclization and Dehydration: After the alkylation is complete, the reaction mixture is cooled, and an acid catalyst (e.g., sulfuric acid) is added. The mixture is then heated to induce cyclization and dehydration to form the furan ring, yielding ethyl 2-methyl-5-phenylfuran-3-carboxylate.

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide, followed by acidification with a strong acid, such as hydrochloric acid.

-

Purification: The crude 2-Methyl-5-phenylfuran-3-carboxylic acid is purified by recrystallization from a suitable solvent.

Step 2: Synthesis of this compound

-

Reaction Setup: In a fume hood, suspend 2-Methyl-5-phenylfuran-3-carboxylic acid in an inert solvent like dichloromethane or toluene in a flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

-

Chlorination: Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to the suspension. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.

-

Reaction: The mixture is gently heated to reflux until the evolution of gas (SO₂ or CO and CO₂) ceases and the solid carboxylic acid has completely dissolved.

-

Isolation: The excess chlorinating agent and the solvent are removed under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by vacuum distillation or used directly in subsequent reactions if high purity is not required.

Section 3: Reactivity and Stability

This compound is a bifunctional compound with two main reactive sites: the acyl chloride group and the furan ring.

Caption: General reactivity of this compound.

Reactivity of the Acyl Chloride Group

The acyl chloride is a highly electrophilic functional group and readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including:

-

Alcohols: Reacts with alcohols to form esters.

-

Amines: Reacts with primary and secondary amines to form amides.

-

Water: Reacts vigorously with water (hydrolysis) to form the parent carboxylic acid and hydrochloric acid. This necessitates handling the compound under anhydrous conditions.

-

Carboxylates: Reacts with carboxylate salts to form acid anhydrides.

-

Arenes: Can be used in Friedel-Crafts acylation reactions to introduce the 2-methyl-5-phenylfuroyl group onto an aromatic ring.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system and can participate in several characteristic reactions:

-

Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. The directing effects of the existing substituents will influence the position of the incoming electrophile.

-

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions with reactive dienophiles.

-

Ring Opening: Under strong acidic or oxidative conditions, the furan ring can undergo ring-opening reactions.

Stability and Storage

This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[6] Due to its reactivity, prolonged storage may lead to decomposition.

Section 4: Safety and Handling

As an acyl chloride, this compound is a corrosive and lachrymatory compound. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage.[6] Inhalation may cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Fire: Use dry chemical, carbon dioxide, or foam to extinguish fires. Acyl chlorides react with water, so water should be used with caution.

Section 5: Potential Applications in Drug Discovery

The structural features of this compound make it an attractive building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The acyl chloride functionality provides a convenient handle for introducing the 2-methyl-5-phenylfuran moiety into larger molecules through the formation of stable amide or ester linkages.

The furan core itself is present in many biologically active molecules. The phenyl and methyl substituents can be further modified to explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds. Given the known biological activities of other furan derivatives, compounds synthesized from this compound could be investigated for a variety of therapeutic targets.

Conclusion

This compound is a valuable synthetic intermediate for the preparation of a wide array of furan-containing compounds. While detailed experimental data on some of its physical properties are scarce, its chemical behavior can be reliably predicted based on the well-established reactivity of acyl chlorides and furan rings. This guide provides a comprehensive overview of its synthesis, properties, and handling, offering a solid foundation for its use in medicinal chemistry and drug discovery research. As the quest for novel therapeutics continues, versatile building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

An In-depth Technical Guide to 2-Methyl-5-phenylfuran-3-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Methyl-5-phenylfuran-3-carbonyl chloride, a key heterocyclic building block for researchers, scientists, and drug development professionals. This document delves into the molecule's structural attributes, a robust and logical synthetic pathway, its characteristic reactivity, and its potential as a valuable intermediate in medicinal chemistry. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Core Molecular Structure and Properties

This compound is a substituted furan derivative featuring a central furan ring, a methyl group at the 2-position, a phenyl group at the 5-position, and a reactive carbonyl chloride group at the 3-position. The electron-rich furan ring, coupled with the extended conjugation from the phenyl group and the electrophilic nature of the acyl chloride, bestows upon this molecule a unique chemical profile, making it a versatile reagent in organic synthesis.

The chemical structure can be visualized as follows:

Caption: Chemical structure of this compound.

A summary of its key chemical properties is provided in the table below:

| Property | Value | Source(s) |

| CAS Number | 175276-57-0 | [1][2] |

| Molecular Formula | C₁₂H₉ClO₂ | [1][2] |

| Molecular Weight | 220.65 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=C(C(=O)Cl)C=C(C2=CC=CC=C2)O1 | [1] |

| Physical State | Solid | [1] |

| Purity (Typical) | ≥95% | [1] |

| Melting Point | 85°C | [1] |

Strategic Synthesis Pathway

The synthesis of this compound is most logically and efficiently achieved through a two-step process. This involves the initial synthesis of the corresponding carboxylic acid, followed by its conversion to the more reactive acyl chloride. This strategy is predicated on the stability of the carboxylic acid as a key intermediate and the well-established, high-yielding methods for converting carboxylic acids to acyl chlorides.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2-Methyl-5-phenylfuran-3-carboxylic acid

The furan core of the precursor is constructed via a cyclocondensation reaction, a common strategy for synthesizing highly substituted furans. The subsequent hydrolysis of the resulting ester to the carboxylic acid is a standard and high-yielding transformation.

Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate and its Hydrolysis

-

Part A: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve acetophenone in toluene. Add a secondary amine (e.g., pyrrolidine or morpholine) in a slight molar excess. Heat the mixture to reflux to azeotropically remove water, driving the formation of the corresponding enamine. Monitor the reaction by observing water collection. Once complete, cool the mixture and remove the solvent and excess amine under reduced pressure.

-

Cyclocondensation: Dissolve the crude enamine in a suitable aprotic solvent such as ethanol. To this solution, add ethyl 2-chloroacetoacetate portion-wise at room temperature. The enamine acts as a nucleophile, displacing the chloride and initiating the cyclization cascade.

-

Reaction Workup: After the reaction is complete (monitored by TLC), heat the mixture to reflux for a specified time to ensure complete cyclization. Cool the reaction mixture, remove the solvent in vacuo, and partition the residue between diethyl ether and water. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ethyl 2-methyl-5-phenylfuran-3-carboxylate can be purified by column chromatography on silica gel.

-

-

Part B: Saponification to 2-Methyl-5-phenylfuran-3-carboxylic acid

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water. Add an excess of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).

-

Reaction Execution: Heat the mixture to reflux until the ester is fully consumed (monitored by TLC).

-

Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove any non-acidic impurities. Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~2, which will precipitate the carboxylic acid.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Methyl-5-phenylfuran-3-carboxylic acid.

-

Step 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a critical activation step, preparing the molecule for subsequent nucleophilic acyl substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Protocol: Synthesis of this compound

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases. Add the dry 2-Methyl-5-phenylfuran-3-carboxylic acid to the flask.

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) to the flask, either neat or with a high-boiling inert solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Execution: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent (if used) by distillation, followed by vacuum distillation to obtain the purified this compound. The product should be stored under anhydrous conditions to prevent hydrolysis.

Chemical Reactivity and Mechanistic Considerations

The primary site of reactivity for this compound is the electrophilic carbonyl carbon of the acyl chloride group. This makes it an excellent acylating agent, readily reacting with a variety of nucleophiles.

Reaction with Amines to Form Amides

A particularly important reaction in the context of drug discovery is the formation of amides through reaction with primary or secondary amines. These furan-carboxamide scaffolds are prevalent in many biologically active molecules.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A subsequent deprotonation step, often by another molecule of the amine, yields the stable amide product and an ammonium salt.

Caption: Generalized mechanism for the reaction of an acyl chloride with a primary amine.

Experimental Protocol: General Procedure for Amide Synthesis

-

Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0-1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF). If the amine is used as a salt, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) to liberate the free amine.

-

Addition of Acyl Chloride: Cool the amine solution in an ice bath (0°C). Slowly add a solution of this compound (1.0 equivalent) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.

-

Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

The 2-methyl-5-phenylfuran-3-carboxamide core is a privileged scaffold in medicinal chemistry. The furan ring can act as a bioisosteric replacement for other aromatic systems, such as a phenyl or thiazole ring, potentially improving pharmacokinetic properties like solubility and metabolic stability. The amide linkage provides a key hydrogen bond donor and acceptor, crucial for binding to biological targets.

Derivatives of this scaffold are investigated for a range of therapeutic areas. For instance, furan-2-carboxamides have been explored for their antibiofilm activity against pathogenic bacteria like Pseudomonas aeruginosa. The ability to easily generate a diverse library of amides from this compound allows for systematic structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process. By varying the amine component, researchers can fine-tune the steric and electronic properties of the final molecule to optimize its potency and selectivity for a given biological target.

Safety and Handling

This compound is a corrosive and reactive chemical that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage.[1] It is also likely to be a respiratory irritant. Acyl chlorides react exothermically with water, including moisture in the air, to release corrosive hydrogen chloride gas.

-

Precautions:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from water and other nucleophilic substances to prevent violent reactions.

-

Store in a tightly sealed container under a dry, inert atmosphere.

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its straightforward, two-step synthesis from readily available starting materials makes it an accessible intermediate. The high reactivity of its acyl chloride functional group allows for the efficient construction of diverse furan-3-carboxamide libraries, which are of significant interest for developing novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage the potential of this important heterocyclic compound.

References

2-Methyl-5-phenylfuran-3-carbonyl chloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-phenylfuran-3-carbonyl chloride

Abstract

This guide provides a comprehensive, technically-grounded overview of a robust and efficient synthetic pathway for this compound, a valuable and highly reactive intermediate in synthetic organic chemistry. The synthesis is strategically designed as a two-step process. The initial step involves the construction of the core heterocyclic structure, 2-methyl-5-phenylfuran-3-carboxylic acid, via the Feist-Benary furan synthesis. This is followed by the conversion of the resulting carboxylic acid to the target acyl chloride using standard chlorinating agents. This document elucidates the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and emphasizes the critical safety considerations necessary for successful and secure execution. The rationale behind methodological choices is discussed to provide field-proven insights for researchers in drug development and materials science.

Introduction and Strategic Overview

This compound is a substituted furan derivative activated as a highly reactive acyl chloride. The furan moiety is a key structural component in numerous natural products and pharmacologically active compounds.[1] The presence of the acyl chloride functional group makes this molecule an excellent precursor for the synthesis of a diverse array of derivatives, including amides, esters, and ketones, through nucleophilic acyl substitution.[2][3] Such derivatives are of significant interest in medicinal chemistry and materials science. For instance, related furan-3-carboxylic acid derivatives have been investigated for their potential fungicidal properties.[4][5]

The synthetic pathway detailed herein is built upon a logical two-step sequence:

-

Heterocycle Formation: Synthesis of the stable carboxylic acid precursor, 2-methyl-5-phenylfuran-3-carboxylic acid.

-

Functional Group Activation: Conversion of the carboxylic acid to the target this compound.

This approach ensures a reliable and scalable route from commercially available starting materials.

Retrosynthetic Analysis and Pathway Rationale

A retrosynthetic analysis dictates the most logical approach to the target molecule. The synthesis is disconnected at two key points, revealing a clear and efficient forward-synthesis strategy.

-

C-Cl Bond Disconnection (Acyl Chloride): The most apparent disconnection is that of the carbon-chlorine bond in the acyl chloride. This leads back to the more stable 2-methyl-5-phenylfuran-3-carboxylic acid. This transformation is a standard and highly efficient process in organic synthesis, typically achieved with reagents like thionyl chloride or oxalyl chloride.[2][6]

-

Furan Ring Disconnection (Feist-Benary): The substituted furan ring itself can be disconnected according to the principles of the Feist-Benary synthesis.[7][8] This reaction forms furans by condensing an α-halo ketone with a β-dicarbonyl compound.[9][10] This method is particularly well-suited for preparing polysubstituted furans with the specific substitution pattern of our target intermediate. This disconnection leads to two simple, readily available precursors: phenacyl bromide (the α-halo ketone component) and ethyl acetoacetate (the β-dicarbonyl component).

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway: Mechanistic Insights & Protocols

The forward synthesis follows the path established by the retrosynthetic analysis. Each step is detailed below with mechanistic explanations and validated protocols.

Step 1: Synthesis of 2-Methyl-5-phenylfuran-3-carboxylic Acid

This crucial step is performed in two stages: the initial ring formation to create an ester intermediate, followed by saponification to yield the desired carboxylic acid.

The Feist-Benary synthesis is a condensation reaction that provides a versatile route to substituted furans.[8][11] In this case, the enolate of ethyl acetoacetate acts as a nucleophile, attacking phenacyl bromide. The subsequent intramolecular cyclization and dehydration yield the aromatic furan ring.[7]

Reaction Mechanism:

-

Enolate Formation: A mild base, such as pyridine or triethylamine, deprotonates the acidic α-carbon of ethyl acetoacetate to form a nucleophilic enolate.[11]

-

Nucleophilic Substitution: The enolate attacks the α-carbon of phenacyl bromide in an Sₙ2 reaction, displacing the bromide ion.

-

Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes a base-catalyzed intramolecular cyclization, followed by dehydration to form the stable, aromatic furan ring.[11]

Caption: Mechanism of the Feist-Benary furan synthesis.

Experimental Protocol: Feist-Benary Synthesis

-

To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol or DMF, add a mild base like pyridine (1.1 eq).

-

Stir the mixture at room temperature for 15-20 minutes to ensure complete enolate formation.

-

Slowly add a solution of phenacyl bromide (1.0 eq) in the same solvent to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated aqueous sodium bicarbonate solution, and brine to remove the base and any unreacted starting materials.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, ethyl 2-methyl-5-phenylfuran-3-carboxylate, can be purified by vacuum distillation or column chromatography on silica gel.

The ethyl ester is converted to the carboxylic acid via base-catalyzed hydrolysis (saponification).

Experimental Protocol: Saponification

-

Dissolve the crude or purified ethyl 2-methyl-5-phenylfuran-3-carboxylate (1.0 eq) in ethanol.

-

Add an aqueous solution of a strong base, such as potassium hydroxide (KOH, 2-3 eq), to the ethanolic solution.

-

Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane or diethyl ether) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 using a strong acid, such as concentrated hydrochloric acid (HCl).

-

The 2-methyl-5-phenylfuran-3-carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum to yield the pure carboxylic acid.[4]

Step 2: Conversion to this compound

This final step transforms the stable carboxylic acid into the highly reactive acyl chloride, making it ready for subsequent derivatization.

Several reagents can effect this transformation, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).[3][12] Thionyl chloride is often the reagent of choice for its efficacy and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.[2][13]

The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Activation: The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.

-

Intermediate Formation: A chloride ion is eliminated, and subsequent deprotonation by a base (like the chloride ion itself or pyridine if added) forms a highly reactive chlorosulfite intermediate. This converts the hydroxyl group into an excellent leaving group.[14][15]

-

Nucleophilic Attack: A chloride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon.

-

Product Formation: The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which decomposes into sulfur dioxide and another chloride ion, yielding the final acyl chloride product.[2][3]

Caption: Mechanism for converting a carboxylic acid to an acyl chloride.

Experimental Protocol: Acyl Chloride Formation

-

Caution: This reaction must be performed in a well-ventilated chemical fume hood, as both thionyl chloride and the HCl byproduct are corrosive and toxic. All glassware must be thoroughly dried to prevent violent reactions with water.

-

Place the dry 2-methyl-5-phenylfuran-3-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, typically 2-5 eq), which can also serve as the solvent.[16] Alternatively, the reaction can be run in an inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of DMF can also be used to accelerate the reaction with oxalyl chloride.[6][16]

-

Gently heat the mixture to reflux (for SOCl₂, the boiling point is 76 °C) for 1-3 hours. The evolution of SO₂ and HCl gas indicates the reaction is proceeding.

-

After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. This step is critical and must be done carefully in the fume hood.

-

The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation. The product is a solid with a reported melting point of 85°C.[17]

Data Summary

The following table summarizes the typical reaction parameters for the described synthetic pathway. Yields are estimates based on literature precedents for similar transformations and may vary.

| Step | Stage | Reactants | Reagents/Catalyst | Solvent | Conditions | Expected Yield |

| 1 | A | Ethyl acetoacetate, Phenacyl bromide | Pyridine or Et₃N | Ethanol or DMF | Reflux, 4-6 h | 75-85% |

| 1 | B | Ethyl 2-methyl-5-phenylfuran-3-carboxylate | KOH or NaOH | Ethanol/H₂O | Reflux, 2-4 h | 90-98% |

| 2 | - | 2-Methyl-5-phenylfuran-3-carboxylic acid | Thionyl Chloride (SOCl₂) | Neat SOCl₂ or DCM | Reflux, 1-3 h | 90-95% |

Safety and Handling Precautions

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this pathway possess significant hazards that must be managed appropriately.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic HCl gas.[18][19] Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., butyl rubber).[20][21] Ensure an emergency shower and eyewash station are accessible.[20]

-

Phenacyl Bromide: A lachrymator (tear-inducing agent) and skin irritant. Handle with care in a fume hood and avoid inhalation or skin contact.

-

Strong Acids and Bases (HCl, KOH): Corrosive and can cause severe burns. Handle with appropriate PPE.

-

General Precautions: All reactions should be conducted in well-maintained, dry glassware. Reactions involving volatile or hazardous reagents should be performed under an inert atmosphere. Proper waste disposal procedures must be followed for all chemical waste.

Conclusion

This guide outlines a validated and efficient two-step synthesis for this compound. The pathway leverages the reliable Feist-Benary furan synthesis for constructing the core heterocyclic structure, followed by a standard chlorination protocol to activate the carboxylic acid. By understanding the underlying mechanisms and adhering strictly to the provided protocols and safety measures, researchers can confidently produce this valuable synthetic intermediate for applications in pharmaceutical development, agrochemicals, and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 4. 2-Methyl-5-phenylfuran-3-carboxylic acid | 108124-17-0 | Benchchem [benchchem.com]

- 5. US4603205A - Furan-3-carboxylic acid derivatives - Google Patents [patents.google.com]

- 6. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]

- 10. Feist-Benary_synthesis [chemeurope.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 16. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 17. fluorochem.co.uk [fluorochem.co.uk]

- 18. fishersci.com [fishersci.com]

- 19. westliberty.edu [westliberty.edu]

- 20. nj.gov [nj.gov]

- 21. merckmillipore.com [merckmillipore.com]

Spectroscopic data of 2-Methyl-5-phenylfuran-3-carbonyl chloride

An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-5-phenylfuran-3-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (CAS No: 175276-57-0). As a specialized chemical intermediate, a thorough understanding of its structural and electronic properties is paramount for its application in research and development, particularly in medicinal chemistry and materials science. This document synthesizes predicted and comparative data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, and field-proven experimental protocols are provided to empower researchers in their own analytical workflows. While direct experimental spectra for this specific compound are not widely published, this guide establishes a robust analytical framework based on the well-understood spectroscopic principles of its constituent functional groups.[1][2]

Molecular Structure and Overview

This compound is a polysubstituted furan derivative. The furan ring, an aromatic five-membered heterocycle, is the core scaffold.[1][3] The substitution pattern—a methyl group at C2, a phenyl group at C5, and a carbonyl chloride group at C3—creates a unique electronic and steric environment that is reflected in its spectroscopic data.

-

Physical Form: Beige solid

-

Melting Point: 85°C[6]

The combination of an electron-donating methyl group, a conjugating phenyl group, and a strongly electron-withdrawing acyl chloride functionality makes this molecule an interesting subject for spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[1] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the substitution pattern on the furan ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the phenyl protons, the single furan proton, and the methyl protons. The chemical shifts are influenced by the electronic nature of the substituents.[3] The electron-withdrawing acyl chloride group will deshield nearby protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

|---|---|---|---|---|

| Phenyl (ortho) | 7.7 - 7.9 | Multiplet (m) | 2H | Deshielded due to proximity to the furan ring and electronegative oxygen. |

| Phenyl (meta/para) | 7.4 - 7.6 | Multiplet (m) | 3H | Typical aromatic region for a monosubstituted benzene ring. |

| Furan (H-4) | ~6.8 | Singlet (s) | 1H | The sole proton on the furan ring; its chemical shift is influenced by the adjacent acyl chloride and phenyl group. |

| Methyl (C2-CH₃) | ~2.6 | Singlet (s) | 3H | Located in the allylic region, deshielded by the furan ring's aromaticity. |

Expertise & Causality:

-

The phenyl group protons will likely appear as complex multiplets due to second-order coupling effects.

-

The single furan proton (H-4) is expected to be a sharp singlet as it has no adjacent protons to couple with. Its downfield shift relative to unsubstituted furan (6.42 ppm) is due to the cumulative electron-withdrawing effects of the C3-carbonyl chloride and the C5-phenyl group.[3]

-

The methyl protons at the C2 position also appear as a singlet, characteristic of a methyl group attached to a double bond with no adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 10 distinct signals, as two pairs of carbons in the phenyl ring are chemically equivalent. The carbonyl carbon of the acyl chloride is highly deshielded and will appear significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

|---|---|---|

| C=O (Acyl Chloride) | 160 - 165 | Highly deshielded due to the attached oxygen and chlorine atoms. |

| C5 (Furan) | 155 - 160 | Attached to the phenyl group and furan oxygen, leading to a downfield shift. |

| C2 (Furan) | 150 - 155 | Attached to the methyl group and furan oxygen. |

| C (Phenyl, ipso) | ~130 | Quaternary carbon attached to the furan ring. |

| C (Phenyl, o, m, p) | 125 - 130 | Aromatic carbons, typically appearing in this range.[7] |

| C3 (Furan) | ~120 | Quaternary carbon attached to the carbonyl group. |

| C4 (Furan) | 110 - 115 | The only furan carbon bearing a hydrogen atom. |

| CH₃ (Methyl) | 14 - 18 | Typical chemical shift for a methyl group on an aromatic ring. |

Trustworthiness through Self-Validation: The number of signals (10) in the proton-decoupled ¹³C spectrum directly validates the proposed molecular structure. The distinct chemical shift of the carbonyl carbon (>160 ppm) is a hallmark of a carboxylic acid derivative and, when combined with IR data, strongly supports the presence of the acyl chloride group.[7]

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR spectroscopic analysis.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks for calibration.[8]

-

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.[9] For ¹³C NMR, a higher number of scans is required due to the low natural abundance of the ¹³C isotope.[10]

-

Data Processing: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform.[1] The spectrum is then phase-corrected, and the chemical shift axis is calibrated using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[8]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| ~3100 | C-H Stretch | Medium | Aromatic (Phenyl & Furan) |

| 2920 - 2980 | C-H Stretch | Medium-Weak | Aliphatic (Methyl) |

| ~1780 | C=O Stretch | Strong, Sharp | Acyl Chloride |

| 1500 - 1600 | C=C Stretch | Medium | Aromatic (Phenyl & Furan) |

| 1000 - 1100 | C-O-C Stretch | Strong | Furan Ring Ether |

| 730 - 550 | C-Cl Stretch | Medium | Acyl Chloride |

Authoritative Grounding: The most diagnostic peak in the IR spectrum is the carbonyl (C=O) stretching band of the acyl chloride. Acyl chlorides exhibit C=O absorptions at a particularly high frequency (typically 1775-1810 cm⁻¹) compared to other carbonyl compounds like ketones (~1715 cm⁻¹) or esters (~1735 cm⁻¹).[11][12] This high frequency is a direct result of the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond.[13] The presence of a strong, sharp peak around 1780 cm⁻¹ is definitive evidence for the acyl chloride functional group.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's molecular weight and its fragmentation pattern upon ionization, which aids in structural confirmation.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Proposed Identity | Rationale |

|---|---|---|

| 220/222 | [M]⁺˙ (Molecular Ion) | Corresponds to the molecular weight of C₁₂H₉ClO₂. The M+2 peak at m/z 222 with ~1/3 the intensity of the M peak is characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes). |

| 185 | [M - Cl]⁺ | Likely Base Peak. Loss of a chlorine radical to form a highly stable acylium ion. This is a classic fragmentation pathway for acyl chlorides.[13] |

| 157 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from alkyl-substituted benzene rings, though less likely here as the primary fragmentation site is the acyl chloride.[14] |

| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the bond between the phenyl and furan rings. |

Fragmentation Analysis: The primary and most favored fragmentation pathway for acyl halides under electron impact is the alpha cleavage of the carbon-halogen bond.[13][15] This results in the formation of a resonance-stabilized acylium ion. For this compound, this would be the [M - Cl]⁺ ion at m/z 185, which is expected to be the base peak (the most abundant ion) in the spectrum.

Caption: Primary fragmentation pathway in mass spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a stable, solid compound, direct insertion probe (DIP) with electron ionization (EI) is a suitable method. Alternatively, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) for analysis by Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS).

-

Ionization: Ionize the sample molecules. EI (70 eV) is a hard ionization technique that induces significant fragmentation, which is useful for structural elucidation.[15]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion abundance versus m/z.

Conclusion

The spectroscopic characterization of this compound is defined by a set of unique and predictable features. The ¹H and ¹³C NMR spectra confirm the specific substitution pattern and electronic environment of the carbon-hydrogen framework. The IR spectrum provides definitive evidence of the key functional groups, most notably the high-frequency carbonyl stretch (~1780 cm⁻¹) characteristic of an acyl chloride. Mass spectrometry confirms the molecular weight and reveals a primary fragmentation pathway involving the loss of a chlorine radical to form a stable acylium ion, which is expected to be the base peak. Together, these analytical techniques provide a self-validating system for the unambiguous identification and quality assessment of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS 175276-57-0 [matrix-fine-chemicals.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Acyl chloride - Wikipedia [en.wikipedia.org]

- 12. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. whitman.edu [whitman.edu]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Predictive Guide to the ¹H NMR Spectrum of 2-Methyl-5-phenylfuran-3-carbonyl chloride

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth, predictive analysis of the proton (¹H) NMR spectrum for 2-Methyl-5-phenylfuran-3-carbonyl chloride, a key heterocyclic intermediate. In the absence of a publicly available experimental spectrum, this document synthesizes foundational NMR principles with spectral data from analogous structures to construct a reliable, theoretical spectrum. We will dissect the molecule's distinct proton environments, predict their chemical shifts (δ), multiplicities, and integration values, and explain the causal electronic effects—such as shielding, deshielding, and spin-spin coupling—that govern these characteristics. This whitepaper is intended for researchers, chemists, and drug development professionals who rely on spectral interpretation for structural verification and reaction monitoring.

Introduction: The Imperative for Structural Verification

This compound is a polysubstituted furan derivative. Such heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. The molecule's reactivity is dominated by the acyl chloride group, making it a valuable building block for the synthesis of amides, esters, and other ketone derivatives. Given its specific substitution pattern, confirming its structure with precision is paramount for ensuring the integrity of subsequent synthetic steps.

¹H NMR spectroscopy offers a non-destructive and highly informative method to achieve this confirmation. By mapping the electronic environment of every proton in the molecule, a ¹H NMR spectrum provides a unique fingerprint, allowing for definitive structural assignment. This guide explains how to interpret this fingerprint for our target molecule.

Molecular Structure and Predicted Proton Environments

The first step in predicting a ¹H NMR spectrum is to identify all non-equivalent protons within the molecule. For this compound, there are four distinct proton environments, labeled A through D in the diagram below.

-

Protons (A) - Methyl Group (-CH₃): Three equivalent protons on the methyl group at the C2 position of the furan ring.

-

Proton (B) - Furan Ring (-CH): One proton directly attached to the C4 position of the furan ring.

-

Protons (C) - Phenyl Ring (ortho): Two equivalent protons on the phenyl ring at the positions ortho to the furan linkage.

-

Protons (D) - Phenyl Ring (meta/para): Three protons on the phenyl ring at the meta and para positions. These often overlap, presenting a complex multiplet.

Predictive ¹H NMR Spectral Analysis

The following analysis is based on established chemical shift principles and data from analogous compounds, assuming the spectrum is acquired in a standard deuterated solvent like chloroform (CDCl₃).[1][2] The residual protio-solvent peak for CDCl₃ typically appears as a singlet at δ 7.26 ppm.[3]

Protons (A): The C2-Methyl Group (-CH₃)

-

Predicted Chemical Shift (δ): ~2.3 - 2.5 ppm.

-

Rationale: Methyl groups on aromatic rings typically resonate around δ 2.3 ppm. In 2-methylfuran, the methyl signal is observed at approximately δ 2.26 ppm.[4] The presence of the electron-withdrawing carbonyl chloride group at C3 will have a minor deshielding effect, likely shifting this signal slightly downfield to the δ 2.3-2.5 ppm range.

-

-

Predicted Multiplicity: Singlet (s).

-

Rationale: These three protons are equivalent and have no adjacent protons within a three-bond distance to couple with. The closest proton (H4) is four bonds away, and significant coupling (⁴J) is not expected.

-

-

Integration: 3H.

-

Rationale: The signal integrates to three protons, corresponding to the methyl group.

-

Proton (B): The C4-Furan Proton (-CH)

-

Predicted Chemical Shift (δ): ~6.7 - 6.9 ppm.

-

Rationale: Protons on a furan ring typically appear between δ 6.3 and 7.5 ppm.[5] The proton at the C4 position (β to the oxygen) is generally more upfield than the one at C5 (α to the oxygen). For instance, in furan itself, the H3/H4 protons are at ~6.38 ppm.[4][5] In this molecule, the C3 position is substituted with a highly electron-withdrawing carbonyl chloride group. This group will strongly deshield the adjacent C4 proton, shifting it significantly downfield.[6]

-

-

Predicted Multiplicity: Singlet (s).

-

Rationale: This proton has no vicinal (three-bond) proton neighbors. The methyl protons (A) and the phenyl protons (C, D) are too far away for observable coupling.

-

-

Integration: 1H.

-

Rationale: This signal represents a single proton.

-

Protons (C & D): The C5-Phenyl Group (-C₆H₅)

The phenyl group protons will be the most complex signals in the spectrum. The furan ring acts as a substituent on the benzene ring, influencing the chemical shifts of the ortho, meta, and para protons.

-

Predicted Chemical Shift (δ): ~7.3 - 7.8 ppm.

-

Rationale: The baseline for benzene protons is δ ~7.34 ppm.[7] An electron-withdrawing substituent deshields the ortho and para protons, shifting them downfield, while an electron-donating group shields them, shifting them upfield.[8][9] The furan ring can act as a weak π-electron donor. However, the overall system is complex. We can anticipate the signals to be split into two main groups:

-

Ortho Protons (C): These two protons are closest to the furan ring and will likely appear as a distinct multiplet, deshielded relative to benzene, perhaps in the δ 7.6-7.8 ppm range.

-

Meta/Para Protons (D): These three protons will be less affected and are expected to resonate closer to the typical aromatic region, likely overlapping in a complex multiplet around δ 7.3-7.5 ppm.

-

-

-

Predicted Multiplicity: Multiplets (m).

-

Rationale: The ortho protons (C) will be coupled to the adjacent meta protons (D), likely appearing as a doublet of doublets or a multiplet. The meta and para protons (D) will couple with each other and the ortho protons, resulting in a complex, often overlapping multiplet. Typical ortho coupling constants (³J) are 7-10 Hz, while meta coupling (⁴J) is smaller at 2-3 Hz.[10][11]

-

-

Integration: 5H total (2H for C, 3H for D).

-

Rationale: The entire phenyl region will integrate to five protons.

-

Summary of Predicted ¹H NMR Data

The predicted spectral data for this compound in CDCl₃ are summarized in the table below.

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| A | -CH₃ (at C2) | 2.3 - 2.5 | Singlet (s) | 3H |

| B | Furan -H (at C4) | 6.7 - 6.9 | Singlet (s) | 1H |

| D | Phenyl -H (meta, para) | 7.3 - 7.5 | Multiplet (m) | 3H |

| C | Phenyl -H (ortho) | 7.6 - 7.8 | Multiplet (m) | 2H |

Standard Experimental Protocol

To acquire a high-quality ¹H NMR spectrum for structural confirmation, the following standard operating procedure is recommended.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[4]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, especially for the aromatic region.

-

Acquisition: After locking on the solvent's deuterium signal and shimming the magnetic field to achieve optimal homogeneity, acquire the data. Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.[4]

-

Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectrum should then be phase-corrected and baseline-corrected to ensure accurate integration.

-

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and compare the chemical shifts and multiplicities to the predicted values to confirm the structure.

Conclusion

This predictive guide establishes a robust framework for the analysis of the ¹H NMR spectrum of this compound. The key identifying features are:

-

A singlet at ~2.4 ppm integrating to 3H (methyl group).

-

A downfield singlet at ~6.8 ppm integrating to 1H (furan proton).

-

A complex set of multiplets in the aromatic region between δ 7.3 and 7.8 ppm, integrating to a total of 5H (phenyl group).

By comparing an experimentally acquired spectrum to these predicted parameters, researchers can confidently verify the identity and purity of this important synthetic intermediate.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. catalogimages.wiley.com [catalogimages.wiley.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to 13C NMR Analysis of Substituted Furans

Introduction: The Enduring Significance of the Furan Moiety

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of medicinal chemistry and materials science.[1] Its prevalence in natural products and pharmaceuticals necessitates a robust and unambiguous methodology for its structural characterization.[1] Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for elucidating the substitution patterns and electronic environments of the furan nucleus. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the 13C NMR analysis of substituted furans, from fundamental principles to advanced two-dimensional techniques.

Part 1: Foundational 13C NMR Spectroscopy of the Furan Ring

A thorough understanding of the 13C NMR spectrum of the parent furan molecule is paramount before delving into the complexities of its substituted derivatives. The furan ring consists of two distinct carbon environments: the α-carbons (C2 and C5) adjacent to the oxygen atom, and the β-carbons (C3 and C4).

In a typical 13C NMR spectrum of unsubstituted furan, the α-carbons are more deshielded and thus resonate at a lower field (higher ppm) compared to the β-carbons. This is a direct consequence of the electronegativity of the adjacent oxygen atom.

| Carbon Position | Typical Chemical Shift (δ, ppm) in CDCl₃ |

| C2 / C5 (α-carbons) | ~142.6 |

| C3 / C4 (β-carbons) | ~109.4 |

| Note: Chemical shifts can be influenced by the choice of solvent.[1][2] |

Part 2: The Influence of Substituents on 13C Chemical Shifts

The true analytical power of 13C NMR emerges when examining substituted furans. The electronic nature of the substituent profoundly influences the chemical shifts of the furan ring carbons. This phenomenon, known as the substituent chemical shift (SCS), provides invaluable information about the substitution pattern.[3]

2.1 Electron-Donating Groups (EDGs)

Electron-donating groups, such as alkyl, alkoxy, and amino groups, increase the electron density of the furan ring through resonance and inductive effects. This increased shielding causes an upfield shift (lower ppm) of the carbon signals. The effect is most pronounced at the carbon atom directly attached to the substituent and the other carbons in conjugation.

2.2 Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups, such as nitro, cyano, and carbonyl groups, decrease the electron density of the furan ring. This deshielding effect results in a downfield shift (higher ppm) of the carbon signals.

The following table summarizes the general trends observed for the 13C chemical shifts of monosubstituted furans:

| Substituent at C2 | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |

| -H (Furan) | 142.8 | 109.6 | 109.6 | 142.8 |

| -CH₃ | 152.2 | 106.3 | 111.4 | 140.6 |

| -CHO | 152.9 | 123.1 | 112.8 | 148.5 |

| -COCH₃ | 152.8 | 117.5 | 112.4 | 146.7 |

| -NO₂ | 154.5 | 113.1 | 113.1 | 146.5 |

Data compiled from various sources and predictive models. Actual values may vary based on experimental conditions.

The interplay of these substituent effects can be visualized as follows:

Caption: Influence of substituents on furan ring 13C NMR chemical shifts.

Part 3: Experimental Protocols for High-Fidelity Data Acquisition

The acquisition of high-quality 13C NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

3.1 Sample Preparation

-

Analyte Quantity: For a standard 1D 13C NMR spectrum, dissolve 20-50 mg of the substituted furan derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent.[1] For more sensitive experiments or limited sample availability, a higher field spectrometer or longer acquisition times may be necessary.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[1] However, the solubility of the analyte and potential solvent-induced shifts should be considered. Other common solvents include acetone-d₆, DMSO-d₆, and benzene-d₆.[1]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.00 ppm.

3.2 1D 13C NMR Acquisition Parameters

A standard proton-decoupled 13C NMR experiment is the foundational step in the analysis.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Typically 0 to 220 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbon signals, which have longer relaxation times.

-

Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024-4096) is generally required to achieve an adequate signal-to-noise ratio.[4]

Part 4: Advanced 2D NMR Techniques for Unambiguous Structure Elucidation

While 1D 13C NMR provides valuable information, complex substitution patterns or the presence of multiple furan rings often necessitate the use of two-dimensional NMR techniques for unambiguous signal assignment.

4.1 DEPT (Distortionless Enhancement by Polarization Transfer)

The DEPT experiment is invaluable for determining the number of protons attached to each carbon atom. By performing DEPT-90 and DEPT-135 experiments, one can differentiate between CH, CH₂, and CH₃ groups.

-

DEPT-90: Only CH (methine) carbons will show a positive signal.

-

DEPT-135: CH and CH₃ carbons will show positive signals, while CH₂ carbons will show negative signals. Quaternary carbons are not observed in DEPT spectra.[5][6]

4.2 HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms.[1] Each cross-peak in the 2D spectrum represents a C-H bond, providing a definitive link between the 1H and 13C spectra.[1] Multiplicity-edited HSQC can also distinguish between CH, CH₂, and CH₃ groups.[1]

4.3 HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably one of the most powerful tools for structure elucidation. It reveals correlations between protons and carbons that are two or three bonds apart.[1][7] This long-range connectivity information is crucial for identifying quaternary carbons and piecing together the molecular framework, especially in complex molecules.[1]

Experimental Workflow for Comprehensive Analysis:

Caption: A comprehensive workflow for the NMR analysis of substituted furans.

Part 5: Case Study: 2-Acetyl-5-methylfuran

To illustrate the application of these principles, let's consider the 13C NMR analysis of 2-acetyl-5-methylfuran.

-

1D 13C NMR: We would expect to see six distinct carbon signals: four for the furan ring and two for the substituents (the acetyl carbonyl and methyl carbons, and the C5-methyl carbon).

-

DEPT-135: The CH₃ carbons of the methyl and acetyl groups, and the CH carbons of the furan ring (C3 and C4) would show positive signals.

-

HSQC: This would confirm the direct attachment of protons to C3, C4, the C5-methyl carbon, and the acetyl methyl carbon.

-

HMBC: Key long-range correlations would be observed between:

-

The C5-methyl protons and C4 and C5.

-

The acetyl methyl protons and the acetyl carbonyl carbon.

-

The H3 proton and C2, C4, and C5.

-

The H4 proton and C2, C3, and C5.

-

These correlations would allow for the unambiguous assignment of all carbon signals and confirm the substitution pattern.

Conclusion

13C NMR spectroscopy, particularly when augmented with 2D techniques like DEPT, HSQC, and HMBC, provides an unparalleled level of detail for the structural analysis of substituted furans. A systematic approach, beginning with the acquisition of high-quality 1D spectra and progressing to advanced 2D experiments, enables the confident elucidation of even complex furan-containing molecules. This guide serves as a foundational resource for scientists engaged in the synthesis and characterization of these vital chemical entities, empowering them to unlock the structural secrets held within the furan ring.

References

- 1. benchchem.com [benchchem.com]

- 2. epfl.ch [epfl.ch]

- 3. NMR chemical shift prediction of furanes [stenutz.eu]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Navigating the Vibrational Landscape: An In-depth Technical Guide to the IR Spectroscopy of Furan Derivatives

Introduction: The Enduring Significance of the Furan Moiety